3-Bromo-4-methyl-5-nitropyridin-2-ol

Overview

Description

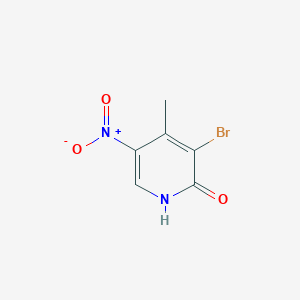

3-Bromo-4-methyl-5-nitropyridin-2-ol (CAS: 1049706-72-0) is a brominated pyridine derivative featuring a hydroxyl group at position 2, a methyl group at position 4, a nitro group at position 5, and a bromine atom at position 3 . Its molecular formula is C₆H₅BrN₂O₃, with a molecular weight of 233.02 g/mol. The compound’s structure combines electron-withdrawing (nitro, bromo) and electron-donating (methyl) groups, creating unique reactivity and physical properties. Pyridine derivatives like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol typically involves the bromination of 4-methyl-5-nitropyridin-2-ol. The process can be summarized as follows:

Starting Material: 4-Methyl-5-nitropyridin-2-ol.

Reagent: Bromine (Br₂).

Solvent: Acetic acid (AcOH).

Procedure: 4-Methyl-5-nitropyridin-2-ol is suspended in acetic acid, and bromine is added dropwise over 1.5 hours. The mixture is stirred briefly and then poured into ice water.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-4-methyl-5-nitropyridin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and mild heating.

Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), or metal hydrides (e.g., sodium borohydride).

Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

Chemistry

3-Bromo-4-methyl-5-nitropyridin-2-ol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Reactions:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

- Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Biology

In biological research, this compound is utilized as a building block for biologically active compounds . Its functional groups allow for interactions with various biological targets, making it a candidate for drug development and pharmacological studies.

Industry

The compound finds applications in the production of specialty chemicals and materials . Its unique properties enable its use in formulating products that require specific chemical functionalities.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as a precursor in synthesizing novel antimicrobial agents. The compound's ability to modify its structure via substitution reactions allowed researchers to create derivatives with enhanced antibacterial activity.

Case Study 2: Development of Anti-inflammatory Drugs

Research indicated that derivatives synthesized from this compound exhibited significant anti-inflammatory properties. The structural modifications facilitated by this compound were crucial in optimizing pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-nitropyridin-2-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-4-methyl-5-nitropyridin-2-ol with five structurally related pyridine derivatives:

Key Findings from Comparative Analysis

Electronic Effects

- Hydroxyl vs. Methoxy/Amino Groups: The hydroxyl group in the target compound (pKa ~7–8) can deprotonate under basic conditions, forming a phenoxide ion, enhancing electrophilicity at adjacent positions. In contrast, methoxy (e.g., 5-Bromo-2-methoxy-3-nitropyridine) is less acidic and acts as an electron donor, reducing reactivity toward electrophiles . The amino group (e.g., 3-Bromo-4-methyl-5-nitropyridin-2-amine) introduces strong nucleophilicity, enabling coupling reactions .

- Nitro Group Position: In 5-Bromo-3-nitro-2-pyridinol, the nitro group at position 3 creates a meta-directing effect, altering regioselectivity in further substitutions compared to the target compound’s nitro at position 5 .

Steric and Solubility Effects

- Compounds lacking this group (e.g., 5-Bromo-3-nitro-2-pyridinol) may exhibit faster kinetics in substitution reactions .

- Hydroxyl and amino groups improve aqueous solubility via hydrogen bonding, whereas methoxy and difluoromethyl groups (e.g., 4-Bromo-2-(difluoromethyl)-5-nitropyridin-3-ol) enhance lipophilicity, favoring organic phase partitioning .

Thermal Stability

- High melting points (e.g., 246–250°C for 5-Bromo-3-nitro-2-pyridinol) correlate with strong intermolecular hydrogen bonding from hydroxyl and nitro groups. The target compound’s melting point is unreported but likely similar due to structural parallels .

Biological Activity

3-Bromo-4-methyl-5-nitropyridin-2-ol is a pyridine derivative characterized by the presence of bromine, methyl, and nitro functional groups. Its molecular formula is C₆H₅BrN₂O₃, and it has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Nitroaromatic compounds, including this compound, are known for their antibacterial, antifungal, and antiparasitic properties. The presence of the nitro group enhances its biological activity by participating in redox reactions, which can lead to the generation of reactive intermediates that exert toxic effects on microbial cells .

The mechanism of action of this compound involves interactions with various biological targets. The compound can undergo nucleophilic substitution reactions due to the bromine atom, leading to the formation of derivatives with altered biological profiles. Additionally, the nitro group can be reduced to an amino group, potentially enhancing its pharmacological properties .

Enzyme Interaction

Studies have shown that this compound interacts with cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests a role in drug metabolism and potential implications for drug-drug interactions .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound displayed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

| Bacillus subtilis | 64 |

This study highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Biotransformation Studies

Another significant research effort focused on the biotransformation of this compound using fungal cultures. The study revealed that specific fungal strains could hydroxylate this compound at the 5-position, leading to metabolites with enhanced biological activity. Such transformations are crucial for understanding how modifications can influence pharmacological properties .

Q & A

Q. Basic Synthesis & Characterization

Q: What are the optimal synthetic routes for preparing 3-bromo-4-methyl-5-nitropyridin-2-ol, and how can purity be validated? A: The compound is typically synthesized via sequential nitration and bromination of a substituted pyridine precursor. For example, nitration of 4-methylpyridin-2-ol at the 5-position, followed by bromination at the 3-position using N-bromosuccinimide (NBS) under acidic conditions. Purity validation requires HPLC (≥98% purity threshold) coupled with ¹H/¹³C NMR to confirm regioselectivity (absence of di-substituted byproducts). Melting point analysis (expected range: 137–141°C, based on analogous bromonitropyridines ) and mass spectrometry (MW: 232.99 g/mol) are critical for identity confirmation.

Q. Advanced Reactivity & Substituent Effects

Q: How do the electron-withdrawing nitro and bromo groups influence the compound’s reactivity in nucleophilic substitution reactions? A: The nitro group at C5 and bromo at C3 create a meta-directing electronic environment, reducing electron density at C2 and C6. Computational studies (e.g., DFT ) reveal that the C6 position becomes susceptible to nucleophilic attack due to partial positive charge accumulation. Steric hindrance from the C4 methyl group further directs reactivity toward C7. Experimental validation via Hammett plots using substituted analogs (e.g., 3-chloro-4-methyl-5-nitropyridin-2-ol) can quantify electronic effects .

Q. Data Contradiction: Spectral Interpretation

Q: How should researchers resolve discrepancies in reported ¹³C NMR shifts for this compound? A: Discrepancies often arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent tautomerism (enol vs. keto forms). For standardization:

- Record spectra in deuterated DMSO (prevents tautomeric shifts).

- Compare with theoretical NMR predictions (e.g., ACD/Labs or Gaussian).

- Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. Functionalization Strategies

Q: What methodologies enable selective functionalization of the pyridine core for drug discovery applications? A: Key strategies include:

- Suzuki-Miyaura coupling at C3 (bromo substituent) using arylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid ).

- Nitro group reduction to amine (H₂/Pd-C) for further derivatization (e.g., amide coupling).

- Directed ortho-metalation at C6 using LDA, followed by electrophilic quenching .

Q. Computational Modeling Applications

Q: How can computational tools predict the compound’s behavior in catalytic systems? A: Density Functional Theory (DFT) models the compound’s frontier molecular orbitals (FMOs) to predict redox behavior. For example, the LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack. Molecular docking studies (e.g., with cytochrome P450 enzymes) assess metabolic stability, while MD simulations evaluate solvation effects in aqueous/organic mixtures .

Q. Stability & Storage Protocols

Q: What factors contribute to the compound’s degradation, and how should it be stored for long-term use? A: The nitro group renders the compound light-sensitive and prone to thermal decomposition (>80°C). Recommended protocols:

- Store under argon at 2–8°C in amber vials.

- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., denitration or hydrolysis) .

Q. Mechanistic Studies: Nitration Regioselectivity

Q: What experimental evidence supports the nitration occurring preferentially at C5? A: Isotopic labeling (¹⁵N-nitration) combined with X-ray crystallography confirms C5 nitration. Competing pathways (C3 vs. C5) are ruled out via kinetic studies (monitoring by in-situ IR spectroscopy). Theoretical calculations (NPA charges) show C5 has the highest electron density in the protonated intermediate .

Q. Analytical Challenges in Polymorphism

Q: How can researchers address polymorphism issues during crystallization? A: Use polarized light microscopy and PXRD to identify polymorphs. Optimize crystallization conditions (e.g., slow cooling in ethanol/water mixtures) to favor the thermodynamically stable form. DSC/TGA quantifies phase transitions and hydrate formation .

Q. Safety & Handling

Q: What safety precautions are critical when handling this compound? A: The compound is a suspected irritant (R36/37/38). Use fume hoods , nitrile gloves , and PPE . Neutralize waste with 10% sodium bicarbonate before disposal. Documented LC₅₀ values for analogs (e.g., 5-nitropyridines) suggest moderate aquatic toxicity .

Q. Cross-Disciplinary Applications

Q: How is this compound utilized in materials science or agrochemical research? A: In materials science, it serves as a precursor for conducting polymers (via Suzuki coupling to thiophene derivatives). In agrochemistry, derivatives act as herbicidal agents targeting acetolactate synthase (ALS). Biological activity is validated via enzyme inhibition assays .

Properties

IUPAC Name |

3-bromo-4-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTIUCLTXGGQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653951 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049706-72-0 | |

| Record name | 3-Bromo-4-methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049706-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.